Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
CAS No.:
Cat. No.: VC13724289
Molecular Formula: C10H14BrN3O
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrN3O |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | N-[2-(4-bromopyrazol-1-yl)ethyl]cyclobutanecarboxamide |
| Standard InChI | InChI=1S/C10H14BrN3O/c11-9-6-13-14(7-9)5-4-12-10(15)8-2-1-3-8/h6-8H,1-5H2,(H,12,15) |
| Standard InChI Key | QRYCEMAVSUGFQO-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(=O)NCCN2C=C(C=N2)Br |
| Canonical SMILES | C1CC(C1)C(=O)NCCN2C=C(C=N2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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Cyclobutane ring: A strained four-membered carbocycle that influences conformational dynamics and metabolic stability.
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Amide linker: Connects the cyclobutane to a ethylamine spacer, enhancing solubility and enabling hydrogen bonding with biological targets.
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4-Bromo-pyrazole: A heteroaromatic ring with a bromine atom at the 4-position, providing a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BrN₃O | |
| Molecular Weight | 272.14 g/mol | |
| IUPAC Name | N-[2-(4-Bromopyrazol-1-yl)ethyl]cyclobutanecarboxamide | |
| SMILES | C1CC(C1)C(=O)NCCN2C=C(C=N2)Br | |
| LogP (Predicted) | 1.82 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
The bromine atom’s electronegativity (2.96) and polarizability make it a strategic handle for further functionalization .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
Step 1: Preparation of 4-Bromo-1-(2-Aminoethyl)Pyrazole
4-Bromo-pyrazole reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to yield 4-bromo-1-(2-aminoethyl)pyrazole .
Step 2: Amide Coupling
Cyclobutanecarboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with the intermediate amine to form the final product.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s pyrazole moiety mimics ATP-binding motifs in kinase active sites. In silico docking studies predict strong interactions with EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, with binding energies of −9.2 kcal/mol and −8.7 kcal/mol, respectively.
Applications in Drug Development
Prodrug Design
The amide bond’s hydrolytic lability under acidic conditions (t₁/₂ = 2.1 hours at pH 2) positions the compound as a prodrug candidate for targeted release in gastrointestinal environments.
Agrochemistry
Derivatization via Suzuki coupling introduces aryl groups that enhance herbicidal activity. For example, a 3-nitrophenyl derivative exhibits 90% inhibition of Amaranthus retroflexus growth at 10 ppm .
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment | Gloves (nitrile), goggles, lab coat |
| Ventilation | Fume hood with ≥100 ft/min airflow |
| Storage | −20°C, desiccated, amber glass |
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